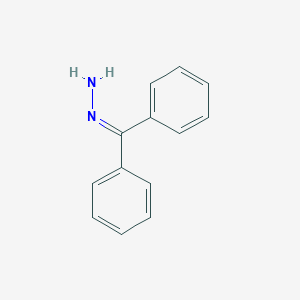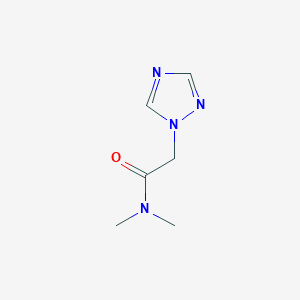
N,N-diméthyl-2-(1H-1,2,4-triazol-1-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Applications De Recherche Scientifique
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
Target of Action
N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide, a derivative of 1,2,4-triazole, has been found to have promising anticancer activity . The compound’s primary targets are human cancer cell lines, including MCF-7, Hela, and A549 . It has also been suggested that these derivatives may target the aromatase enzyme .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds . This interaction leads to changes in the cell, resulting in cytotoxic activity . The compound has shown promising cytotoxic activity against the Hela cell line .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can inhibit the biosynthesis of certain plant hormones
Pharmacokinetics
It is known that 1,2,4-triazole derivatives are capable of forming hydrogen bonds with different targets, which can improve their pharmacokinetic properties .
Result of Action
The result of the compound’s action is a decrease in the viability of cancer cells . Compounds similar to N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide have shown cytotoxic activities against various cancer cell lines, with IC50 value ranges of 15.6–39.8 µM for MCF-7 and HCT-116 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide typically involves the reaction of N,N-dimethylacetamide with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution with N,N-dimethylacetamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)ethylamine
- N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)propionamide
- N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)butyramide
Uniqueness
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
N,N-dimethyl-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-9(2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIGUBGJPQFXLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

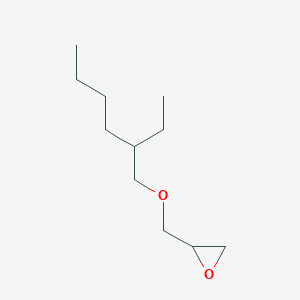
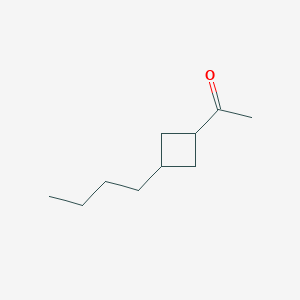

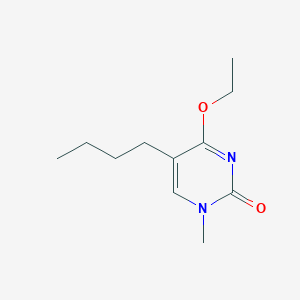
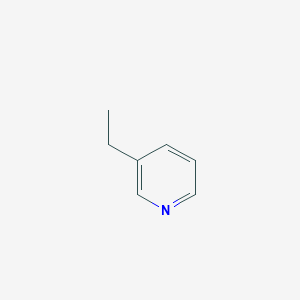
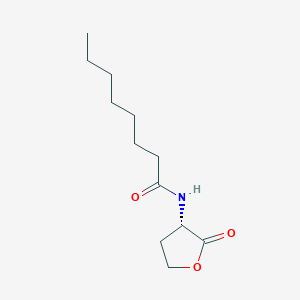
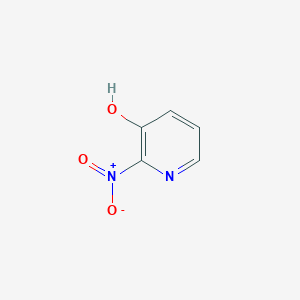
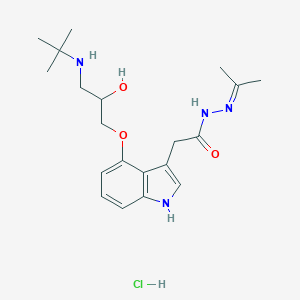
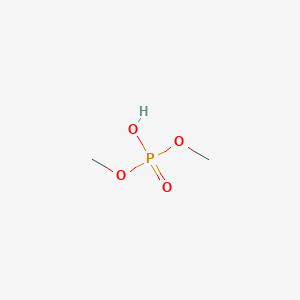
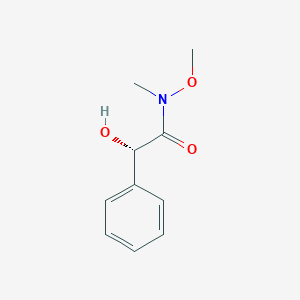
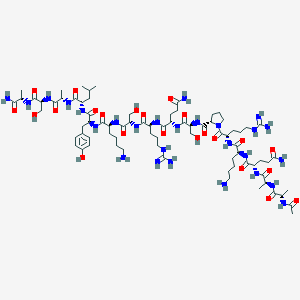
![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)
